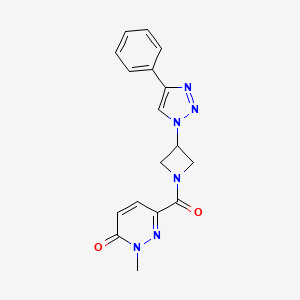
2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridazine ring fused with a triazole and azetidine moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N6O2, with a molecular weight of 336.3 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O₂ |
| Molecular Weight | 336.3 g/mol |
| CAS Number | 2034425-62-0 |
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but several studies provide insights into its potential applications.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The presence of the triazole ring enhances the compound's ability to act as an antimicrobial agent. Studies have demonstrated that triazole-fused compounds exhibit significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low microgram range .
Structure–Activity Relationship (SAR)
The biological activity of 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) can be attributed to its structural components:
Key Structural Features:
- Triazole Ring: Known for its electron-rich nature, facilitating interactions with biological targets.
- Pyridazine Moiety: Contributes to the inhibition of specific kinases involved in cancer progression.
- Azetidine Group: May enhance lipophilicity and cellular uptake.
Case Studies
A study on similar triazole derivatives demonstrated their efficacy in inhibiting c-Met kinases, which are crucial in various cancers. For example, the compound PF-04217903 derived from a related structure showed potent inhibition (IC50 = 0.005 µM) and favorable pharmacokinetic properties in animal models .
Clinical Relevance
The ongoing research into compounds like 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) suggests potential applications in treating conditions such as non-small cell lung cancer and other malignancies where c-Met signaling is aberrant .
Propriétés
IUPAC Name |
2-methyl-6-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-21-16(24)8-7-14(19-21)17(25)22-9-13(10-22)23-11-15(18-20-23)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYWTGDJLLEBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














